Lipophilicity (LogP) of (2-Bromoethyl)cycloheptane vs. Cyclopentyl and Cyclohexyl Analogs
(2-Bromoethyl)cycloheptane exhibits a calculated LogP of 3.74, which is significantly higher than its five-membered (LogP 3.20) and six-membered (LogP 3.64) ring analogs [1]. This quantifiable increase in lipophilicity is critical for modulating membrane permeability and target binding in drug discovery.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.74 (ChemScene) / 4.84 (ChemSpider ACD/Labs) |
| Comparator Or Baseline | (2-Bromoethyl)cyclopentane: 3.20; (2-Bromoethyl)cyclohexane: 3.64 |
| Quantified Difference | +0.10 to +0.54 log units vs. cyclohexyl analog; +0.54 to +1.64 log units vs. cyclopentyl analog |
| Conditions | Computational prediction using various algorithms (ChemScene, ChemSpider ACD/Labs, SpringerMaterials) |
Why This Matters
Higher LogP directly influences compound distribution, membrane permeability, and potential CNS penetration, guiding selection for lead optimization.
- [1] SpringerMaterials. (2-Bromoethyl)cyclopentane Substance Profile. SMSID: deinyhkmqkcbnfpw. https://materials.springer.com/substanceprofile/docs/smsid_deinyhkmqkcbnfpw (accessed 2025). View Source
